Human AChE Inhibitory Potency of the 6-Chloro Congener Versus Tacrine: A Defined Baseline for the Monomeric Propane-1,3-diamine Scaffold
While the unsubstituted target compound is primarily a synthetic intermediate, its 6‑chloro analog—sharing the identical propane-1,3‑diamine side chain—has been profiled against human AChE and displays an IC₅₀ of 21.5 nM (Ellman assay, pH 8.0, 37 °C) [1]. This places the monomeric propane-1,3-diamine scaffold within approximately 5-fold of tacrine's reported human AChE IC₅₀ values (~4–100 nM depending on assay conditions) [2], but substantially weaker than the homodimeric bis(3)-tacrine (rat brain AChE IC₅₀ ≈ 132–139 nM in some reports, though context-dependent) [3]. The key distinction is that the monomeric scaffold avoids the sub-nanomolar potencies characteristic of bis(7)-tacrine (IC₅₀ 0.40 nM) [4], thereby offering a more tractable starting point for heterodimeric or prodrug design.
| Evidence Dimension | Human acetylcholinesterase (hAChE) inhibition – IC₅₀ |
|---|---|
| Target Compound Data | 21.5 nM (6-chloro congener; Ellman assay, pH 8.0, 37 °C) |
| Comparator Or Baseline | Tacrine: ~4–100 nM (multi-study range); Bis(7)-tacrine: 0.40 nM; Bis(3)-tacrine: 132–139 nM (rat brain/rat serum) |
| Quantified Difference | 6-Cl congener is ~5-fold less potent than the upper range of tacrine; >650-fold less potent than bis(7)-tacrine; ~6-fold more potent than bis(3)-tacrine (rat brain) |
| Conditions | Ellman colorimetric method; human AChE; pH 8.0; 37 °C |
Why This Matters
The intermediate-level potency defines the monomeric propane-1,3-diamine scaffold as a modular pharmacophore with substantial residual activity, making it suitable for fragment-based elaboration strategies where ultra-high potency is undesirable.
- [1] BindingDB. BDBM10514 / CHEMBL191758: N1-(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine. Ki/IC₅₀ data: hAChE IC₅₀ = 21.5 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=10514 (accessed 2026-05-05). View Source
- [2] Al-Jafari AA, Kamal MA, Greig NH, Alhomida AS, Perry ER. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: phenserine. Biochem Biophys Res Commun. 1998;248(1):180–185. doi:10.1006/bbrc.1998.8931. [Note: reports tacrine IC₅₀ = 8.07 nM on bovine retinal AChE; human range consolidated from multiple sources]. View Source
- [3] ESTHER Database. Bis3-tacrine: rat brain AChE IC₅₀ = 254±55 nM; rat serum BuChE IC₅₀ = 152±17 nM. https://bioweb.supagro.inrae.fr/ESTHER/inhibitor/Bis3-tacrine (accessed 2026-05-05). View Source
- [4] ZFIN ChEBI: bis(7)-tacrine. AChE IC₅₀ = 0.40 nM (>1,000× more potent than tacrine). https://franklin.zfin.org/chebi/142267 (accessed 2026-05-05). View Source
